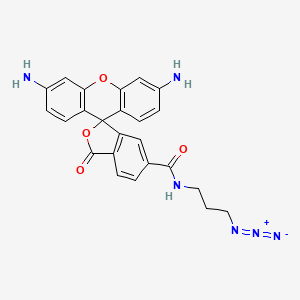

R110 azide, 6-isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H20N6O4 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

3',6'-diamino-N-(3-azidopropyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C24H20N6O4/c25-14-3-6-17-20(11-14)33-21-12-15(26)4-7-18(21)24(17)19-10-13(2-5-16(19)23(32)34-24)22(31)28-8-1-9-29-30-27/h2-7,10-12H,1,8-9,25-26H2,(H,28,31) |

InChI Key |

HOPHNLQKZDCUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

What is R110 azide 6-isomer structure

An In-Depth Technical Guide to Rhodamine 110 (R110) Azide, 6-Isomer

Introduction

Rhodamine 110 (R110) azide, 6-isomer, is a highly efficient fluorescent probe belonging to the rhodamine family of dyes. Characterized by its high quantum yield, photostability, and a green fluorescence emission profile, it serves as a superior alternative to fluorescein-based dyes like FAM or FITC for many applications.[1] The key feature of this molecule is its terminal azide (-N₃) group, which makes it an ideal reagent for bioorthogonal "click chemistry" reactions.[2] Specifically, it is used to covalently label biomolecules that have been modified to contain an alkyne group, enabling fluorescent tracking and visualization in complex biological systems. This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications for researchers in drug development and life sciences.

Chemical Structure and Physicochemical Properties

The foundational structure of R110 azide 6-isomer is the rhodamine 110 xanthene core. The "6-isomer" designation refers to the point of attachment of the functional linker on the pendant phenyl ring. The azide group is located at the terminus of this linker, positioned for reaction.

Quantitative Data Summary

The key physicochemical and photophysical properties of R110 azide, 6-isomer are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C₂₄H₂₀N₆O₄ | [2] |

| Molecular Weight | 456.45 g/mol | [2] |

| CAS Number | 1622395-29-2 | [2] |

| Appearance | Yellow solution or Violet powder | |

| Excitation Maximum (λex) | ~496 nm | |

| Emission Maximum (λem) | ~520 nm | |

| Molar Extinction Coeff. (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Purity | ≥95% (as determined by ¹H NMR and HPLC-MS) | |

| Solubility | Soluble in polar organic solvents (DMSO, DMF) | |

| Storage Conditions | Store at -20°C, protected from light |

Synthesis and Characterization

The synthesis of isomerically pure this compound is a multi-step process that begins with the creation of its carboxylic acid precursor, followed by conversion to the final azide product.

Experimental Protocol: Synthesis

Stage 1: Synthesis and Isolation of 6-Carboxyrhodamine 110

The synthesis of the 5(6)-carboxyrhodamine 110 isomer mixture is achieved through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted methods can significantly reduce reaction times. The direct separation of the resulting 5- and 6-carboxy isomers is challenging due to their similar high polarity. A common and effective strategy involves esterification of the isomer mixture, which allows for chromatographic separation, followed by hydrolysis to yield the pure 6-carboxy isomer.

-

Step 1 (Condensation): Condense two equivalents of 3-aminophenol with one equivalent of trimellitic anhydride under heating, often with an acid catalyst, to produce a mixture of 5- and 6-carboxyrhodamine 110.

-

Step 2 (Esterification): Convert the carboxylic acid groups of the isomer mixture to methyl esters by reacting with methanol under acidic conditions.

-

Step 3 (Separation): Separate the 5- and 6-carboxymethyl ester isomers using silica gel column chromatography.

-

Step 4 (Hydrolysis): Hydrolyze the purified 6-carboxymethyl ester derivative under basic conditions to yield pure 6-carboxyrhodamine 110.

Stage 2: Amide Coupling to Form this compound

The purified 6-carboxyrhodamine 110 is converted to the final azide product via an amide bond-forming reaction. This involves coupling the carboxylic acid with a short, amine-terminated linker that also contains an azide group, such as 3-azidopropylamine. Standard peptide coupling reagents are used to facilitate this reaction.

-

Step 1 (Activation): Activate the carboxylic acid of 6-carboxyrhodamine 110 using a coupling reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), in an anhydrous polar aprotic solvent (e.g., DMF).

-

Step 2 (Coupling): Add an azido-amine (e.g., 3-azidopropylamine) to the activated carboxylic acid solution.

-

Step 3 (Reaction): Allow the reaction to proceed at room temperature until completion, which can be monitored by HPLC.

-

Step 4 (Purification): Purify the final product, R110 azide 6-isomer, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer separation are typically performed using reverse-phase HPLC.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or triethylammonium acetate for improved peak shape) is effective.

-

Detection: A PDA or fluorescence detector set to the absorbance maximum (~496 nm) or emission maximum (~520 nm) of the dye. The desired product should appear as a single major peak.

-

-

¹H Nuclear Magnetic Resonance (¹H NMR): ¹H NMR is used to confirm the chemical structure. While a specific spectrum for this exact compound is not widely published, the spectrum is expected to show characteristic signals for the xanthene core protons, distinct aromatic proton patterns confirming the 6-isomer substitution, and signals corresponding to the protons on the azidopropyl linker.

Application in Bioconjugation via Click Chemistry

The primary utility of R110 azide is for the fluorescent labeling of alkyne-modified biomolecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of click chemistry. This reaction is highly specific, efficient, and biocompatible, forming a stable triazole linkage.

Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Biomolecule

This protocol provides a general starting point for labeling a protein or oligonucleotide that has been functionalized with a terminal alkyne.

-

Reagent Preparation:

-

Azide Dye Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.

-

Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in deionized water. This solution should be made fresh immediately before use.

-

Copper(I) Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of a water-soluble Cu(I)-stabilizing ligand like THPTA in deionized water. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.

-

-

Labeling Reaction (Example for 50 µL total volume):

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein lysate) with a suitable buffer (e.g., PBS) to a final volume of ~30 µL.

-

Add 2-10 equivalents of the R110 azide stock solution.

-

Prepare the catalyst premix: add 5 µL of the THPTA ligand solution to 5 µL of the CuSO₄ solution and vortex briefly.

-

Add the 10 µL of catalyst premix to the biomolecule-azide mixture and vortex.

-

Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate solution.

-

Vortex the mixture gently. Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

-

Purification:

-

Remove unreacted dye and reagents from the labeled biomolecule using an appropriate method based on the molecule's size and properties, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

References

R110 Azide 6-Isomer: A Comprehensive Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of Rhodamine 110 (R110) Azide, 6-Isomer. This bright, photostable fluorescent probe is a key reagent in the field of bioconjugation, enabling the precise labeling of biomolecules through "click chemistry."

Core Chemical and Physical Properties

R110 Azide, 6-Isomer is the pure 6-isomer of the rhodamine dye, functionalized with a reactive azide group. It exhibits spectral properties similar to fluorescein but offers enhanced photostability, making it a superior alternative for demanding fluorescence-based applications. It is often used as a replacement for DyLight 488 and FAM (fluorescein). The azide moiety allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted cycloaddition reactions.

Physicochemical and Spectral Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₀N₆O₄ | [1] |

| Molecular Weight | 456.5 g/mol | [1] |

| CAS Number | 1622395-29-2 | [1][2] |

| Appearance | Violet powder / Yellow solution | [2] |

| Purity | >95% (by ¹H NMR and HPLC-MS) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | |

| Excitation Maximum (λex) | 496 nm | |

| Emission Maximum (λem) | 520 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Storage Conditions | Store at -20°C in the dark. |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the preparation of its precursor, 6-Carboxyrhodamine 110, followed by the conversion of the carboxylic acid group to an azide.

Synthesis of 6-Carboxyrhodamine 110

A common method for synthesizing the 5(6)-carboxyrhodamine 110 isomer mixture is through the condensation of 3-aminophenol and trimellitic anhydride. Microwave-assisted synthesis has been shown to reduce reaction times and the amount of concentrated sulfuric acid required. The resulting 5- and 6-isomers are then separated, often after esterification to improve their separation by chromatography, followed by hydrolysis to yield the pure 6-isomer of carboxyrhodamine 110.

Conversion to this compound

Reactivity in Click Chemistry

The azide group of this compound is the key to its utility in bioconjugation. It readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form a stable triazole linkage. This "click chemistry" can be performed under two main modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in bioconjugation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein or nucleic acid) with this compound using a copper(I) catalyst.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Solvent for R110 Azide (e.g., DMSO or DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Add the this compound stock solution to the biomolecule solution. A 4 to 50-fold molar excess of the azide is a common starting point.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution in a 1:2 molar ratio. Allow this to stand for a few minutes.

-

-

Initiation of the Reaction:

-

Add the catalyst premix to the biomolecule-azide mixture. A final copper concentration of 50 to 250 µM is typical.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Purify the labeled biomolecule from excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography (e.g., PD-10 desalting column) for proteins or ethanol precipitation for nucleic acids.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is for the copper-free labeling of an azide-modified biomolecule using a strained cyclooctyne-functionalized R110 derivative. For this reaction, either the R110 derivative contains the cyclooctyne and the biomolecule the azide, or vice-versa. The following protocol assumes the use of this compound with a cyclooctyne-modified biomolecule.

Materials:

-

Cyclooctyne-modified biomolecule (e.g., containing DBCO, BCN)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent for R110 Azide (e.g., DMSO)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Dissolve the cyclooctyne-modified biomolecule in the reaction buffer.

-

-

Reaction Setup:

-

Combine the cyclooctyne-modified biomolecule and the this compound in a reaction tube. The molar ratio will need to be optimized, but often a small excess of the azide is used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used. Protect the reaction from light.

-

-

Purification:

-

Purify the labeled biomolecule using an appropriate method as described in the CuAAC protocol to remove unreacted R110 Azide.

-

Visualizations of Pathways and Workflows

To further elucidate the chemical processes and experimental designs, the following diagrams are provided.

References

Technical Guide: Rhodamine 110 Azide 6-Isomer

CAS Number: 1622395-29-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhodamine 110 azide 6-isomer, a key fluorescent probe for bioconjugation via click chemistry. The information compiled herein is intended to support researchers and scientists in the fields of molecular biology, drug development, and diagnostics.

Core Properties and Specifications

Rhodamine 110 azide 6-isomer is a derivative of the highly fluorescent and photostable Rhodamine 110 dye. The presence of an azide moiety allows for its covalent attachment to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] This bioorthogonal reaction is highly specific and efficient, making it an ideal method for labeling proteins, nucleic acids, and other molecules in complex biological systems.

The photophysical properties of Rhodamine 110 azide 6-isomer are comparable to fluorescein, though it exhibits greater photostability.[2] It can serve as a substitute for other popular green-emitting fluorophores such as DyLight 488 and FAM (fluorescein).[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Rhodamine 110 azide 6-isomer, compiled from various suppliers and technical datasheets.

| Property | Value | References |

| CAS Number | 1622395-29-2 | |

| Molecular Formula | C₂₄H₂₀N₆O₄ | |

| Molecular Weight | 456.45 g/mol | |

| Excitation Maximum (λex) | 496 nm | |

| Emission Maximum (λem) | 520 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | |

| Appearance | Violet powder / Yellow solution |

Synthesis

A common challenge in rhodamine synthesis is the formation of regioisomers (5- and 6-isomers) which can be difficult to separate due to their similar physical properties. Modern synthetic strategies aim to overcome this by using starting materials that allow for isomerically pure products. One published method for synthesizing 5(6)-carboxy-rhodamine 110 isomers involves the microwave-assisted condensation of 3-aminophenol and trimellitic anhydride, followed by esterification to facilitate separation of the isomers, and subsequent hydrolysis. The separated 6-carboxy-rhodamine 110 could then be converted to the corresponding azide.

Experimental Protocols

The primary application of Rhodamine 110 azide 6-isomer is the fluorescent labeling of alkyne-containing biomolecules via a copper(I)-catalyzed click chemistry reaction. The following is a general protocol for this procedure, which should be optimized for specific applications.

Protocol: Fluorescent Labeling of an Alkyne-Modified Biomolecule

Materials:

-

Rhodamine 110 azide 6-isomer

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Rhodamine 110 azide 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Alkyne-modified biomolecule: Dissolve the biomolecule in an appropriate amine-free buffer to a desired concentration (e.g., 1-10 mg/mL for proteins, 100 µM for oligonucleotides).

-

Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

-

Sodium ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.

-

TBTA (or other ligand): Prepare a 10 mM stock solution in DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the Rhodamine 110 azide 6-isomer stock solution. A molar excess of the dye (e.g., 5-10 fold) over the biomolecule is typically used.

-

Add the TBTA solution to the reaction mixture to a final concentration of approximately 1 mM.

-

Add the copper(II) sulfate solution to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

-

-

Purification of the Labeled Biomolecule:

-

Following the incubation, remove the unreacted dye and other small molecules from the labeled biomolecule. This can be achieved by:

-

Size-Exclusion Chromatography: Use a desalting column appropriate for the size of the biomolecule.

-

Dialysis: Dialyze the reaction mixture against an appropriate buffer.

-

Precipitation: For DNA and oligonucleotides, precipitation with ethanol or acetone can be effective.

-

-

-

Characterization and Storage:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 496 nm (for Rhodamine 110).

-

Store the fluorescently labeled biomolecule at 4°C or -20°C, protected from light.

-

Visualization of Workflows and Pathways

Experimental Workflow: Click Chemistry Labeling

The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with Rhodamine 110 azide 6-isomer.

Caption: Workflow for biomolecule labeling using click chemistry.

Conceptual Signaling Pathway Application

While specific signaling pathway studies utilizing Rhodamine 110 azide 6-isomer are not detailed in the available literature, a common application for such fluorescent probes is the tracking of a labeled protein within a cellular signaling cascade. For instance, a protein of interest involved in a kinase cascade could be metabolically labeled with an alkyne-containing amino acid, followed by reaction with Rhodamine 110 azide for visualization.

The following diagram illustrates a conceptual signaling pathway where a fluorescently labeled protein could be tracked.

Caption: Conceptual kinase cascade with a labeled protein.

Applications

Rhodamine 110 azide 6-isomer is a versatile tool for a wide range of applications in life sciences research, including:

-

Fluorescence Microscopy: Labeled antibodies or other affinity probes can be used to visualize the localization of specific targets in fixed or live cells.

-

Flow Cytometry: Fluorescently labeled antibodies are used to identify and quantify specific cell populations.

-

High-Throughput Screening: The bright and stable fluorescence of Rhodamine 110 is advantageous for developing robust assays for drug discovery.

-

Nucleic Acid Analysis: Labeling of DNA or RNA probes for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.

-

Enzyme Assays: Synthesis of fluorogenic substrates where the fluorescence of Rhodamine 110 is quenched and subsequently released upon enzymatic cleavage.

Storage and Handling

Rhodamine 110 azide 6-isomer should be stored at -20°C in the dark. When handled as a solution in DMSO, it should be protected from moisture. Avoid prolonged exposure to light to prevent photobleaching. Standard laboratory safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide to R110 Azide 6-Isomer for Researchers and Drug Development Professionals

Introduction: Rhodamine 110 (R110) azide 6-isomer is a highly efficient, green-fluorescent dye belonging to the rhodamine family of fluorophores. Possessing a terminal azide group, this molecule is an essential tool for bioorthogonal chemistry, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "Click Chemistry." Its high photostability and quantum yield make it a superior alternative to other green fluorescent dyes such as fluorescein for the sensitive detection and imaging of a wide array of biomolecules. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols relevant to the use of R110 azide 6-isomer in research and drug development.

Core Properties of R110 Azide 6-Isomer

The utility of R110 azide 6-isomer as a fluorescent probe is defined by its distinct physicochemical and spectral properties. These characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 456.45 g/mol | [1][2] |

| Molecular Formula | C₂₄H₂₀N₆O₄ | [2] |

| Appearance | Violet powder / Yellow solution | [2] |

| Excitation Maximum (λex) | 496 nm | [2] |

| Emission Maximum (λem) | 520 nm | |

| Molar Extinction Coefficient | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Purity | ≥95% (determined by ¹H NMR and HPLC-MS) | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | |

| Storage Conditions | Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. Avoid prolonged exposure to light. |

Key Applications in Research and Drug Development

R110 azide 6-isomer is a versatile tool with broad applications in molecular biology, cell biology, and drug discovery. Its primary function is to fluorescently label biomolecules that have been modified to contain an alkyne group.

-

Bioconjugation: The azide group on R110 azide 6-isomer allows for its covalent attachment to alkyne-modified biomolecules such as DNA, RNA, proteins, and carbohydrates through "click chemistry". This enables the creation of highly specific and stably labeled molecules for various downstream applications.

-

Cellular Imaging: Due to its high fluorescence quantum yield and photostability, R110 azide 6-isomer is an excellent choice for live-cell imaging and high-content screening. It allows for the visualization of the localization and trafficking of labeled biomolecules within cells.

-

Genotyping and DNA Analysis: R110 azide 6-isomer can be used to label DNA fragments for visualization in techniques like capillary electrophoresis for genotyping and gel shift experiments.

-

Diagnostics and Biosensing: The bright and stable fluorescence of the R110 core makes it a reliable reporter in various fluorescence-based assays, biosensor development, and molecular diagnostics.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with R110 Azide 6-Isomer via Click Chemistry

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified oligonucleotide with R110 azide 6-isomer.

Materials:

-

Alkyne-modified oligonucleotide

-

R110 azide 6-isomer

-

Anhydrous DMSO

-

2M Triethylammonium acetate buffer, pH 7.0

-

5 mM Ascorbic Acid Stock solution (freshly prepared in water)

-

10 mM Copper(II)-TBTA Stock in 55% DMSO

-

Nuclease-free water

-

Inert gas (e.g., nitrogen or argon)

-

Reagents for purification (e.g., acetone or ethanol, HPLC system)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of R110 azide 6-isomer in anhydrous DMSO.

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)

-

Nuclease-free water to adjust volume

-

2M Triethylammonium acetate buffer, pH 7.0 (to a final concentration of 0.2 M)

-

DMSO (to a final concentration of 50% v/v)

-

-

Vortex the mixture.

-

Add the R110 azide 6-isomer stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex briefly.

-

Add the 5 mM Ascorbic Acid Stock solution to a final concentration of 0.5 mM. Vortex briefly.

-

Degas the solution by bubbling with an inert gas for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA Stock to a final concentration of 0.5 mM.

-

Flush the vial with inert gas and cap it tightly.

-

-

Incubation:

-

Vortex the reaction mixture thoroughly.

-

Incubate at room temperature overnight, protected from light.

-

-

Purification:

-

Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone. Mix well and incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Discard the supernatant and wash the pellet with acetone.

-

Centrifuge again, discard the supernatant, and air-dry the pellet.

-

Further purify the conjugate by reverse-phase HPLC or PAGE.

-

Protocol 2: Conceptual Application in Apoptosis Detection

Rhodamine 110-based probes are instrumental in studying apoptosis. Specifically, peptide substrates linked to Rhodamine 110 can be designed to be cleaved by caspases, key effector enzymes in the apoptotic cascade. While R110 azide 6-isomer is not directly a caspase substrate, it can be used to synthesize such probes. The principle involves a non-fluorescent bis-amide substrate of R110 which, upon cleavage by an active caspase, releases the highly fluorescent Rhodamine 110.

Conceptual Workflow:

-

Probe Synthesis: Synthesize a peptide with a specific caspase recognition sequence (e.g., DEVD for caspase-3) and couple it to the amino groups of Rhodamine 110. This can be achieved through various chemical strategies, potentially involving the use of an alkyne-modified peptide and R110 azide 6-isomer via click chemistry. The resulting conjugate is designed to be non-fluorescent.

-

Cell Treatment: Treat cells with an apoptosis-inducing agent.

-

Probe Incubation: Incubate the treated cells with the R110-based caspase substrate.

-

Fluorescence Detection: In apoptotic cells, active caspases will cleave the peptide, liberating Rhodamine 110 and leading to a significant increase in green fluorescence. This can be quantified using flow cytometry or visualized by fluorescence microscopy.

Visualizations

Click Chemistry Workflow

Caption: General workflow for labeling biomolecules with R110 azide 6-isomer.

Apoptosis Signaling Pathway and Detection

Caption: Conceptual use of a R110-based substrate to detect caspase activity during apoptosis.

References

An In-depth Technical Guide to R110 Azide 6-Isomer: Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Rhodamine 110 (R110) azide 6-isomer, a fluorescent probe widely utilized in biological imaging and molecular diagnostics. The document details its core photophysical characteristics, outlines a standardized experimental protocol for spectral measurements, and describes its primary application in bioconjugation via "click chemistry."

Core Photophysical Properties

R110 azide 6-isomer is a derivative of the highly fluorescent rhodamine dye, functionalized with an azide group. This modification allows for its covalent attachment to alkyne-modified biomolecules through a bioorthogonal click reaction.[1] Its spectral characteristics are similar to fluorescein, but it offers enhanced photostability.[2][]

The key photophysical parameters of R110 azide 6-isomer are summarized in the table below, providing a quick reference for experimental design and data analysis.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 496 nm | [2][4] |

| Emission Maximum (λem) | 520 nm | |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Molecular Formula | C₂₄H₂₀N₆O₄ | |

| Molecular Weight | 456.5 g/mol | |

| CAS Number | 1622395-29-2 |

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines a standardized method for determining the excitation and emission spectra of R110 azide 6-isomer. This procedure can be adapted for various spectrofluorometers.

Reagents and Materials:

-

R110 azide 6-isomer

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar organic solvent (e.g., DMF, alcohols)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of R110 azide 6-isomer in anhydrous DMSO at a concentration of 1-10 mM. Ensure the dye is fully dissolved. Store in the dark at -20°C.

-

-

Working Solution Preparation:

-

Dilute the stock solution in a suitable buffer (e.g., PBS) to a final concentration appropriate for fluorescence measurements (typically in the nanomolar to low micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 520 nm).

-

Scan a range of excitation wavelengths (e.g., 400-510 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (e.g., 496 nm).

-

Scan a range of emission wavelengths (e.g., 500-600 nm).

-

The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).

-

-

Data Analysis:

-

Correct the spectra for instrument-specific variations and buffer background fluorescence.

-

Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

-

Application in Click Chemistry

The primary application of R110 azide 6-isomer is in the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-modified molecule, such as a protein, nucleic acid, or small molecule.

Experimental Workflow: Click Chemistry Labeling

The following diagram illustrates a typical workflow for labeling an alkyne-modified biomolecule with R110 azide 6-isomer.

Caption: Workflow for labeling biomolecules using R110 azide 6-isomer via click chemistry.

Logical Relationship: Spectral Measurement

The process of determining the excitation and emission spectra follows a logical sequence to ensure accurate characterization of the fluorophore.

Caption: Logical flow for determining the excitation and emission maxima of a fluorophore.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield of R110 Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence quantum yield of Rhodamine 110 (R110) azide 6-isomer, a critical parameter for its application in various research and drug development contexts. It includes quantitative data, detailed experimental protocols for quantum yield determination, and a description of relevant signaling pathways where this fluorophore is employed.

Core Data Presentation

The photophysical properties of R110 azide 6-isomer are crucial for its use as a fluorescent probe. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, is a key characteristic.

| Compound | Fluorescence Quantum Yield (Φf) | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| R110 azide, 6-isomer | 0.9 | Not Specified | ~500 nm[1] | ~522 nm[1] |

Note: The solvent and specific excitation/emission maxima can influence the precise quantum yield value. The provided wavelengths are for the parent compound, Rhodamine 110.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of R110 azide 6-isomer can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[2][3] Rhodamine B is a commonly used standard for this purpose.[4]

Principle

The relative fluorescence quantum yield is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

-

Φx is the fluorescence quantum yield of the sample (R110 azide 6-isomer).

-

Φst is the fluorescence quantum yield of the standard (e.g., Rhodamine B).

-

Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions, respectively.

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

R110 azide 6-isomer

-

Fluorescence standard (e.g., Rhodamine B in ethanol, Φf = 0.7)

-

Spectroscopic grade solvents (e.g., ethanol)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the R110 azide 6-isomer and the standard (Rhodamine B) in the same solvent to minimize errors related to solvent effects.

-

Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each diluted solution using the spectrofluorometer. Ensure that the excitation and emission slits are kept constant for all measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (Gradx) and the standard (Gradst).

-

-

Calculation: Use the equation mentioned in the "Principle" section to calculate the fluorescence quantum yield of the R110 azide 6-isomer. If the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) becomes 1.

Caption: Workflow for determining fluorescence quantum yield.

Signaling Pathways and Applications

R110 azide 6-isomer is a valuable tool in bioorthogonal chemistry, which allows for the study of biomolecules in their native environments. The azide group serves as a chemical handle that can be selectively targeted through specific ligation reactions.

Bioorthogonal Labeling

The primary "signaling" application of R110 azide is in bioorthogonal labeling, where the azide-functionalized rhodamine is introduced into a biological system and then selectively reacted with a probe bearing a complementary functional group. This allows for the visualization and tracking of specific biomolecules or cellular processes. Two common bioorthogonal reactions involving azides are:

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine. The phosphine can be conjugated to a biomolecule of interest, and upon reaction with the azide-containing fluorophore, a stable amide bond is formed, effectively labeling the target.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by copper(I). This reaction forms a stable triazole linkage and is widely used for labeling biomolecules in vitro and in fixed cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity associated with the copper catalyst in live-cell imaging, a copper-free version of the click reaction was developed. SPAAC utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.

References

R110 Azide 6-Isomer: A Technical Guide to Solubility, Storage, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and handling procedures for Rhodamine 110 (R110) azide 6-isomer, a fluorescent probe widely utilized in bioorthogonal chemistry. The document details its solubility in common laboratory solvents, recommended storage conditions for maintaining its integrity, and a comprehensive protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Core Properties and Storage

R110 azide 6-isomer is a derivative of the highly fluorescent rhodamine 110 dye, functionalized with an azide moiety. This modification allows for its covalent attachment to alkyne-containing biomolecules through a highly specific and efficient click reaction. Its primary application lies in the fluorescent labeling of nucleic acids, proteins, and other biomolecules for visualization and quantification in various experimental setups, including capillary electrophoresis and gel shift assays.

Solubility

The solubility of R110 azide 6-isomer is a critical factor for its effective use in labeling protocols. While exhaustive quantitative data is not widely published, the compound is known to be soluble in polar organic solvents. For practical applications, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥10 mM | Commonly sold as a 10 mM solution, indicating good solubility at this concentration.[1][2][3] |

| Dimethylformamide (DMF) | Soluble | Qualitative data indicates solubility.[2] |

| Alcohols (e.g., Ethanol) | Soluble | Qualitative data indicates solubility. |

| Water | Low solubility | Inferred from the properties of similar azide-modified dyes. |

Table 1: Solubility of R110 Azide 6-Isomer in Common Laboratory Solvents.

Storage and Stability

Proper storage is essential to prevent the degradation of R110 azide 6-isomer and to ensure its performance in experimental applications. The compound is sensitive to light and should be stored accordingly.

| Parameter | Condition | Duration |

| Storage Temperature | -20°C | 24 months |

| Light Exposure | In the dark | N/A |

| Atmosphere | Desiccate (recommended for solid form) | N/A |

| Transportation | Room temperature | Up to 3 weeks |

Table 2: Recommended Storage and Handling Conditions for R110 Azide 6-Isomer.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following protocol provides a general procedure for the labeling of alkyne-modified biomolecules (e.g., DNA, proteins) with R110 azide 6-isomer using a copper(I)-catalyzed click reaction.

Materials and Reagents

-

Alkyne-modified biomolecule

-

R110 azide 6-isomer

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

Nuclease-free water (for nucleic acid labeling)

-

Phosphate-buffered saline (PBS) (for protein labeling)

-

Appropriate buffers and purification materials

Preparation of Stock Solutions

-

R110 Azide 6-Isomer: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Alkyne-Modified Biomolecule: Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., nuclease-free water for DNA) to a desired concentration (e.g., 100 µM).

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.

-

Ligand (THPTA or TBTA): Prepare a 100 mM stock solution of THPTA in nuclease-free water or TBTA in DMSO.

-

Sodium Ascorbate: Prepare a fresh 100 mM or 300 mM stock solution in nuclease-free water immediately before use.

Labeling Procedure

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the appropriate buffer.

-

Add the 10 mM R110 azide 6-isomer stock solution to the mixture. The molar ratio of azide to alkyne may need to be optimized, but a starting point of 1.5 to 4 equivalents of azide is common.

-

Add the ligand (THPTA or TBTA) solution, followed by the CuSO₄ solution. A common practice is to pre-mix the CuSO₄ and ligand before adding to the reaction.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction can be gently vortexed during incubation.

-

Following incubation, the labeled biomolecule can be purified from unreacted components using methods such as ethanol precipitation (for DNA) or size-exclusion chromatography (for proteins).

Logical Pathway for Bioconjugation

The underlying principle of using R110 azide 6-isomer is the bioorthogonal nature of the azide and alkyne functional groups. These groups are largely absent in biological systems, ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes. The copper(I) catalyst, generated in situ by the reduction of CuSO₄ with sodium ascorbate, is crucial for accelerating the cycloaddition reaction. The resulting stable triazole linkage covalently attaches the R110 fluorophore to the target biomolecule.

References

A Technical Guide to the Comparative Photostability of R110 Azide 6-Isomer and Fluorescein for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a fluorescent probe is a critical determinant for the success of sensitive and quantitative fluorescence-based assays. This guide provides an in-depth technical comparison of the photostability of two commonly employed green-emitting fluorescent azides: Rhodamine 110 (R110) azide 6-isomer and fluorescein azide. While both fluorophores are extensively used for biomolecular labeling via "click chemistry," their performance under prolonged or intense illumination varies significantly. This document presents a comprehensive analysis of their photophysical properties, detailed experimental protocols for evaluating photostability, and visual workflows to guide researchers in making an informed decision for their specific application. The evidence strongly indicates that R110 azide 6-isomer offers superior photostability compared to fluorescein azide, rendering it a more suitable candidate for demanding applications such as time-lapse live-cell imaging and single-molecule studies.

Introduction

Fluorescence labeling has become an indispensable tool in biological research and drug development, enabling the visualization and quantification of biomolecules with high specificity and sensitivity. The covalent attachment of fluorescent dyes to proteins, nucleic acids, and other cellular components allows for the investigation of their localization, dynamics, and interactions. The advent of bioorthogonal "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the process of fluorescently labeling biomolecules with minimal perturbation to their native function.

Among the plethora of available fluorescent probes, green-emitting dyes are particularly popular due to their compatibility with common laser lines (e.g., 488 nm) and filter sets. Fluorescein and Rhodamine 110 are two foundational scaffolds for green fluorescent dyes. While both are bright and efficient fluorophores, their susceptibility to photobleaching—the irreversible photodegradation of a fluorophore—can be a significant limiting factor in many experimental contexts. This guide focuses on the azide derivatives of these dyes, specifically R110 azide 6-isomer and 6-carboxyfluorescein azide (6-FAM azide), to provide a direct comparison of their photostability.

Photophysical Properties: A Quantitative Comparison

The brightness and photostability of a fluorophore are governed by its intrinsic photophysical properties. Brightness is a function of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf), while photostability is inversely related to the photobleaching quantum yield (Φb). A higher photobleaching quantum yield indicates a greater propensity for the dye to be destroyed upon absorbing a photon.

The following table summarizes the key photophysical parameters for R110 azide 6-isomer and 6-FAM azide, a common isomer of fluorescein azide.

| Property | R110 Azide 6-Isomer | 6-FAM Azide (Fluorescein) |

| Excitation Maximum (λex) | ~496 nm | ~494-496 nm[1][2] |

| Emission Maximum (λem) | ~520 nm | ~516-520 nm[1][2] |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹[3] | ~75,000 - 83,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | ~0.9 | ~0.9 |

| Photostability | High | Low |

While the excitation and emission spectra, as well as the brightness (a product of ε and Φf), of R110 azide 6-isomer and 6-FAM azide are remarkably similar, their photostability is a key differentiating factor. Rhodamine dyes, in general, are known to be significantly more resistant to photobleaching than fluorescein-based dyes. This is attributed to the different chemical structures of their xanthene cores.

Experimental Protocols for Photostability Assessment

To empirically determine and compare the photostability of R110 azide 6-isomer and fluorescein azide, a standardized protocol using fluorescence microscopy is recommended.

Objective

To quantify and compare the rate of photobleaching of R110 azide 6-isomer and fluorescein azide under controlled illumination conditions.

Materials

-

R110 azide 6-isomer

-

6-FAM azide

-

Alkyne-functionalized biomolecule (e.g., alkyne-modified BSA or oligonucleotide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Glass-bottom imaging dishes

-

Fluorescence microscope (widefield or confocal) with a 488 nm laser line and appropriate emission filters (e.g., 500-550 nm bandpass).

-

Image analysis software (e.g., ImageJ/Fiji)

Methodology

Step 1: Labeling of Biomolecules via Click Chemistry

-

Dissolve the alkyne-modified biomolecule in PBS.

-

Prepare stock solutions of R110 azide 6-isomer and 6-FAM azide in DMSO (e.g., 10 mM).

-

In separate reaction tubes, combine the alkyne-biomolecule with a molar excess of the respective azide dye.

-

Prepare a fresh catalyst solution by mixing CuSO₄ and TBTA in a suitable solvent, followed by the addition of sodium ascorbate.

-

Add the catalyst solution to the reaction mixtures.

-

Incubate the reactions at room temperature for 1-2 hours, protected from light.

-

Purify the labeled biomolecules to remove unreacted dye and catalyst components using an appropriate method (e.g., size exclusion chromatography or dialysis).

Step 2: Sample Preparation for Imaging

-

Coat the glass-bottom imaging dishes with the purified, fluorescently labeled biomolecules. This can be achieved through passive adsorption or specific surface chemistry to ensure immobilization.

-

Wash the dishes thoroughly with PBS to remove any unbound conjugates.

-

Add fresh PBS to the dishes for imaging.

Step 3: Time-Lapse Fluorescence Imaging

-

Place the imaging dish on the microscope stage.

-

Select a region of interest (ROI) with a uniform distribution of the fluorescent signal.

-

Set the imaging parameters:

-

Excitation: 488 nm laser at a constant power density (e.g., 10 W/cm²). It is crucial to use the same power for both dyes to ensure a fair comparison.

-

Emission: Collect fluorescence between 500-550 nm.

-

Acquisition: Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-15 minutes).

-

Step 4: Data Analysis

-

Open the time-lapse image series in an image analysis software.

-

Define an ROI within the fluorescent area and a background ROI in a region without fluorescence.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Subtract the mean background intensity from the mean ROI intensity for each time point to correct for background noise.

-

Normalize the fluorescence intensity at each time point (It) to the initial fluorescence intensity (I₀): Normalized Intensity = It / I₀.

-

Plot the normalized fluorescence intensity as a function of time for both R110 azide 6-isomer and fluorescein azide.

-

Fit the resulting photobleaching curves to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflow for biomolecule labeling via click chemistry and the procedure for assessing photostability.

Conclusion and Recommendations

-

Long-term or time-lapse imaging: Minimizing signal loss over extended acquisition periods.

-

High-intensity illumination: Such as in confocal microscopy, super-resolution microscopy, and single-molecule imaging, where photobleaching is a major limiting factor.

-

Quantitative analysis: Ensuring that changes in fluorescence intensity are due to biological phenomena rather than dye degradation.

For researchers and drug development professionals engaged in demanding fluorescence applications, the selection of R110 azide 6-isomer over fluorescein azide can lead to higher quality data, longer observation times, and more reliable quantitative results. While fluorescein azide remains a viable option for endpoint assays or experiments with short exposure times, its susceptibility to photobleaching should be a critical consideration in experimental design.

References

The Vibrant World of Rhodamine Dyes: A Technical Guide to Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Rhodamine dyes, a class of exceptionally bright and photostable fluorophores, have become indispensable tools in biological research and drug development. Their utility is significantly enhanced when coupled with the power of click chemistry, a set of bioorthogonal reactions that enable the precise and efficient labeling of biomolecules in complex environments. This technical guide provides an in-depth exploration of rhodamine dyes tailored for click chemistry, offering a comprehensive overview of their properties, detailed experimental protocols, and the underlying principles of their application.

Core Principles: Rhodamines and Click Chemistry

Rhodamine dyes are characterized by their xanthene core structure, which is responsible for their brilliant fluorescence and high quantum yields.[1] Modifications to this core and its substituents allow for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, to suit a wide range of imaging applications.[2]

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a robust method for covalently attaching rhodamine dyes to biomolecules.[3] These reactions are highly specific, proceeding with high efficiency under mild, biocompatible conditions, making them ideal for labeling sensitive biological samples.[4] The azide and alkyne functional groups are largely absent in biological systems, ensuring that the labeling is highly selective.[4]

Quantitative Photophysical Properties of Rhodamine Dyes

The selection of an appropriate rhodamine dye is critical for successful fluorescence-based experiments. The following table summarizes the key photophysical properties of several common rhodamine derivatives used in click chemistry applications.

| Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |

| Rhodamine B | 546 | 567 | 106,000 | 0.70 | Ethanol |

| Rhodamine 6G | 530 | 550 | 116,000 | 0.95 | Ethanol |

| Tetramethylrhodamine (TMR) | 550 | 573 | 92,000 | 0.40 | Ethanol |

| Rhodamine 110 | 498 | 520 | 78,000 | 0.88 | Ethanol |

| Rhodamine 123 | 511 | 534 | 85,200 | 0.90 | Ethanol |

| Rhodamine-N3 Chloride | 544 | 576 | N/A | N/A | N/A |

Visualizing Click Chemistry Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the core concepts and workflows of click chemistry.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of rhodamine derivatives and their application in labeling various biomolecules via click chemistry.

Synthesis of Rhodamine-Azide

This protocol describes a general method for the synthesis of a rhodamine-azide derivative.

Materials:

-

Rhodamine B

-

N,N'-Disuccinimidyl carbonate (DSC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF)

-

3-Azidopropan-1-amine

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve Rhodamine B, DSC, DMAP, and Et3N in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add 3-azidopropan-1-amine to the reaction mixture.

-

Continue stirring at room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with CH2Cl2.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired rhodamine-azide.

Synthesis of Rhodamine-Alkyne

This protocol outlines a method for preparing a rhodamine-alkyne derivative.

Materials:

-

Fluorescein ditriflate

-

Palladium(II) acetate (Pd(OAc)2)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Propargylamine

-

Cesium carbonate (Cs2CO3)

-

Anhydrous 1,4-dioxane

Procedure:

-

To an oven-dried flask, add fluorescein ditriflate, Pd(OAc)2, and dppf.

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add anhydrous 1,4-dioxane, propargylamine, and Cs2CO3.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the rhodamine-alkyne.

Protein Labeling via CuAAC

This protocol details the labeling of an alkyne-modified protein with a rhodamine-azide.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rhodamine-azide stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Protein labeling buffer (optional, may contain additives to protect the protein)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer (if used).

-

Prepare the catalyst premix by combining the CuSO4 stock solution and the THPTA/TBTA ligand stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the rhodamine-azide stock solution to the protein solution to achieve the desired final concentration (typically a 2-10 fold molar excess over the protein).

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Remove the excess dye and catalyst by size-exclusion chromatography or dialysis.

DNA Labeling via SPAAC

This protocol describes the labeling of an azide-modified DNA oligonucleotide with a rhodamine-cyclooctyne.

Materials:

-

Azide-modified DNA oligonucleotide

-

Rhodamine-DBCO (dibenzocyclooctyne) or other strained cyclooctyne derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-modified DNA oligonucleotide in the reaction buffer.

-

Add the rhodamine-cyclooctyne derivative to the DNA solution (typically a 5-20 fold molar excess).

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 37 °C for faster reaction, protected from light.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or gel electrophoresis).

-

Upon completion, the labeled DNA can be purified by ethanol precipitation or using a commercial DNA purification kit to remove excess dye.

Glycan Labeling in Live Cells

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent fluorescent labeling with a rhodamine-alkyne via CuAAC.

Materials:

-

Cultured cells

-

Azide-modified sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

-

Rhodamine-alkyne

-

Click chemistry reaction buffer (containing CuSO4, ligand, and reducing agent)

-

Wash buffer (e.g., PBS)

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azide-modified sugar analog for 24-48 hours to allow for its incorporation into cellular glycans.

-

Cell Harvest and Fixation (Optional): Harvest the cells and, if desired, fix them with a suitable fixative (e.g., 4% paraformaldehyde).

-

Click Reaction:

-

Wash the cells with wash buffer.

-

Incubate the cells with the click chemistry reaction buffer containing the rhodamine-alkyne for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells extensively with wash buffer to remove unreacted reagents.

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

-

Lipid Labeling via Click Chemistry

This protocol describes a general approach for labeling lipids that have been functionalized with an azide or alkyne group.

Materials:

-

Azide or alkyne-functionalized lipid

-

Complementary rhodamine-alkyne or rhodamine-azide

-

Click chemistry reagents (as described in the protein labeling protocol for CuAAC)

-

Organic solvent (e.g., chloroform, methanol) for lipid handling

Procedure:

-

Dissolve the functionalized lipid in an appropriate organic solvent.

-

Add the rhodamine dye and the click chemistry reagents.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, the labeled lipid can be purified using column chromatography to remove unreacted dye and catalysts.

-

The purified fluorescently labeled lipid can then be used for various applications, such as incorporation into liposomes or for cellular imaging studies.

Conclusion

The combination of rhodamine dyes and click chemistry offers a powerful and versatile platform for the fluorescent labeling of a wide array of biomolecules. The high specificity, efficiency, and biocompatibility of these methods have made them invaluable for researchers in cell biology, drug discovery, and diagnostics. By understanding the photophysical properties of different rhodamine derivatives and following optimized experimental protocols, scientists can effectively harness the capabilities of these vibrant fluorophores to illuminate the intricate workings of biological systems.

References

A Technical Guide to R110 Azide 6-Isomer for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Rhodamine 110 (R110) azide 6-isomer, a fluorescent probe essential for the precise labeling of biomolecules through click chemistry. This document details available suppliers, pricing, and the technical specifications of R110 azide 6-isomer. Furthermore, it offers a detailed experimental protocol for its application in cellular imaging and presents a visual representation of the experimental workflow.

Core Properties and Supplier Information

R110 azide 6-isomer is a derivative of the highly fluorescent and photostable rhodamine 110 dye. The introduction of an azide moiety allows for its specific covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" methods are renowned for their high efficiency, specificity, and biocompatibility, making them ideal for labeling proteins, nucleic acids, and other molecules in complex biological systems.

Technical Data Summary

The following table summarizes the key physicochemical and spectroscopic properties of R110 azide 6-isomer, facilitating its integration into experimental designs.

| Property | Value | References |

| Chemical Formula | C₂₄H₂₀N₆O₄ | [1] |

| Molecular Weight | 456.45 g/mol | [1] |

| CAS Number | 1622395-29-2 | [1] |

| Excitation Maximum (λex) | 496 nm | [1] |

| Emission Maximum (λem) | 520 nm | [1] |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, alcohols) | |

| Storage Conditions | -20°C, protected from light |

Supplier and Pricing Overview

A selection of suppliers for R110 azide 6-isomer is presented below. Pricing is subject to change and may vary based on quantity and formulation. It is recommended to contact the suppliers directly for the most current information and to request quotes for bulk orders.

| Supplier | Product Name | Catalog Number | Quantity | Price (USD) | Notes |

| BroadPharm | R110 azide, 6-isomer | BP-28902 | 1 mg | $115.00 | Also available in 5 mg, 10 mg, and 25 mg quantities. |

| 5 mg | $240.00 | ||||

| 10 mg | $350.00 | ||||

| 25 mg | $510.00 | ||||

| Lumiprobe | This compound | Varies | Inquire | Available as a solid or a 10 mM solution in DMSO. | |

| MedchemExpress | This compound | HY-D1311 | Varies | Inquire |

Experimental Protocols

The following is a detailed protocol for the fluorescent labeling of an alkyne-modified protein within live mammalian cells using R110 azide 6-isomer, followed by imaging. This protocol is a representative example and may require optimization for specific cell types and target proteins.

Part 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

This initial step involves the incorporation of a non-canonical amino acid bearing an alkyne group into the protein of interest.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Alkyne-containing amino acid (e.g., L-Homopropargylglycine)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate mammalian cells on glass-bottom dishes suitable for microscopy. Allow the cells to adhere and reach approximately 70-80% confluency.

-

Metabolic Labeling: Prepare a stock solution of the alkyne-containing amino acid in an appropriate solvent (e.g., sterile water or PBS). Replace the normal culture medium with a medium containing the alkyne-amino acid at a final concentration typically in the range of 25-100 µM.

-

Incubation: Incubate the cells for a period of 4 to 24 hours to allow for the incorporation of the alkyne-amino acid into newly synthesized proteins. The optimal incubation time should be determined empirically.

-

Washing: Gently wash the cells three times with warm PBS to remove any unincorporated alkyne-amino acid.

Part 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with R110 Azide 6-Isomer

This part of the protocol describes the covalent attachment of the R110 azide 6-isomer to the alkyne-modified proteins.

Materials:

-

Metabolically labeled cells from Part 1

-

R110 azide 6-isomer stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (PBS with 3% BSA)

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to enter the cell.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:

-

885 µL PBS

-

10 µL R110 azide 6-isomer stock solution (final concentration: 100 µM)

-

20 µL CuSO₄ stock solution (final concentration: 1 mM)

-

25 µL THPTA stock solution (final concentration: 1.25 mM)

-

50 µL Sodium ascorbate stock solution (final concentration: 5 mM)

-

Vortex gently to mix.

-

-

Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with the wash buffer.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm).

Visualizations

The following diagrams illustrate the key processes involved in the application of R110 azide 6-isomer for protein labeling.

Caption: Experimental workflow for intracellular protein labeling.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with R110 Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This reaction is renowned for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it an invaluable tool for bioconjugation.[1][2] When coupled with a bright and photostable fluorophore like Rhodamine 110 (R110), this chemistry allows for the precise labeling of biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

5(6)-Carboxyrhodamine 110 Azide (R110 azide) is a green-fluorescent probe that readily participates in CuAAC reactions.[3] Its excitation and emission maxima are approximately 502 nm and 527 nm, respectively, making it compatible with standard 488 nm laser lines and FITC filter sets.[3] Furthermore, R110 is known for its high photostability and pH-insensitivity in the physiological range (pH 4-10), ensuring reliable performance in biological assays.[3]

These application notes provide detailed protocols for the CuAAC reaction using R110 azide to label alkyne-modified biomolecules, such as proteins and nucleic acids.

Data Presentation

Table 1: Photophysical Properties of R110 Azide and its Triazole Conjugates

| Property | 5(6)-Carboxyrhodamine 110 (R110) Azide | R110-Triazole Bioconjugate (Typical) |

| Excitation Maximum (λex) | ~502 nm | ~502-505 nm |

| Emission Maximum (λem) | ~527 nm | ~527-530 nm |

| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | > 80,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.9 | ~0.8-0.9 |

| Recommended Laser Line | 488 nm | 488 nm |

| Recommended Filter Set | FITC | FITC |

Table 2: Typical Reagent Concentrations for CuAAC Labeling of Proteins

| Reagent | Stock Concentration | Final Concentration | Notes |

| Alkyne-Modified Protein | 1-10 mg/mL | 10-100 µM | Avoid amine-containing buffers like Tris. |

| R110 Azide | 10 mM in DMSO | 100-500 µM (1.5-10x excess) | Excess may need optimization. |

| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 0.25-1 mM | Pre-mix with ligand before adding to the reaction. |

| Ligand (e.g., THPTA) | 100 mM in H₂O | 1.25-5 mM (5x excess to Cu) | Stabilizes the Cu(I) oxidation state. |

| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 2.5-5 mM | Reducing agent to generate Cu(I) in situ. |

| Aminoguanidine (optional) | 1 M in H₂O | 1-5 mM | Scavenges reactive ascorbate byproducts. |

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with R110 Azide

This protocol provides a general procedure for the covalent attachment of R110 azide to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a copper-chelating-agent-free buffer (e.g., PBS, HEPES).

-

5(6)-Carboxyrhodamine 110 Azide (R110 azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Aminoguanidine Hydrochloride (optional)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

R110 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

-

Aminoguanidine (optional): Prepare a 1 M stock solution in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM in an appropriate buffer.

-

Add the R110 azide stock solution to achieve a 1.5 to 10-fold molar excess over the protein. Vortex briefly to mix.

-

If using, add aminoguanidine to a final concentration of 1-5 mM.

-

-

Catalyst Preparation and Reaction Initiation:

-

In a separate tube, prepare the copper catalyst solution by mixing the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of CuSO₄ and 5 µL of THPTA for a final concentration of 1 mM Cu and 5 mM THPTA in a 100 µL reaction). Let this mixture stand for 1-2 minutes.

-

Add the prepared catalyst solution to the protein-azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

-

-